Cimlanod

Descripción general

Descripción

Cimlanod, also known by its development code CXL-1427, is an experimental drug primarily investigated for the treatment of acute decompensated heart failure. It was discovered by Cardioxyl Pharmaceuticals, which was later acquired by Bristol-Myers Squibb. This compound is a prodrug of nitroxyl, a compound known for its cardiovascular benefits .

Aplicaciones Científicas De Investigación

Cimlanod has been extensively studied for its potential in treating acute decompensated heart failure. It has shown promise in improving cardiac output and reducing symptoms associated with heart failure. The compound’s ability to release nitroxyl makes it a valuable tool in cardiovascular research, particularly in studying the effects of nitroxyl on heart function .

Mecanismo De Acción

Cimlanod acts as a prodrug that releases nitroxyl upon breakdown in the bloodstream. Nitroxyl dilates blood vessels and enhances both systolic and diastolic function of the heart. It achieves these effects through a unique mechanism that involves direct action on the heart muscle and blood vessels. Nitroxyl interacts with various molecular targets, including thiols and metal centers, leading to vasodilation and improved cardiac function .

Direcciones Futuras

Métodos De Preparación

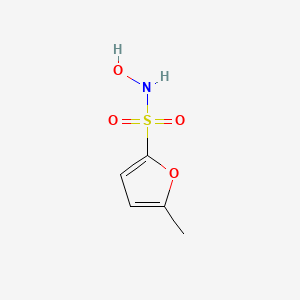

The synthesis of Cimlanod involves the preparation of N-hydroxy-5-methylfuran-2-sulfonamide. The synthetic route typically includes the reaction of 5-methylfuran-2-sulfonyl chloride with hydroxylamine under controlled conditions to yield the desired product . Industrial production methods are optimized to ensure high yield and purity, although specific details on large-scale production are proprietary and not publicly disclosed.

Análisis De Reacciones Químicas

Cimlanod undergoes a pH-dependent chemical breakdown in the bloodstream to release nitroxyl. This reaction is crucial for its pharmacological activity. The compound is stable under neutral pH but decomposes in the presence of physiological pH to produce nitroxyl and an inactive byproduct . Common reagents used in its synthesis include hydroxylamine and sulfonyl chlorides. The major product formed from its breakdown is nitroxyl, which exerts various biological effects.

Comparación Con Compuestos Similares

Cimlanod is part of a class of compounds known as nitroxyl donors. Similar compounds include CXL-1020, another nitroxyl donor developed by Cardioxyl Pharmaceuticals. Compared to other nitroxyl donors, this compound has shown improved stability and efficacy in clinical trials . Other similar compounds include serelaxin, natriuretic peptides like ularitide and cenderitide, and soluble guanylate cyclase modulators such as cinaciguat and vericiguat . These compounds also exhibit vasodilatory properties but differ in their mechanisms of action and clinical applications.

Propiedades

IUPAC Name |

N-hydroxy-5-methylfuran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4S/c1-4-2-3-5(10-4)11(8,9)6-7/h2-3,6-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXKIXWSKOENAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)S(=O)(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801288087 | |

| Record name | Cimlanod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1620330-72-4 | |

| Record name | N-Hydroxy-5-methyl-2-furansulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620330-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimlanod [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620330724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimlanod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14983 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cimlanod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMLANOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2US4FK1EPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

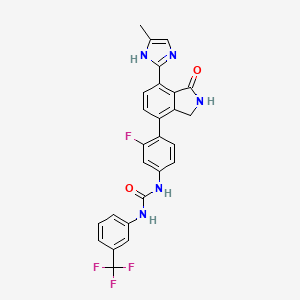

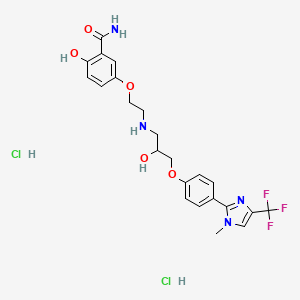

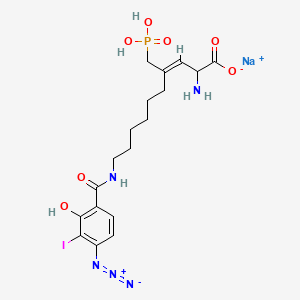

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)

![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)

![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)